molecular formula C8H7F3O B2789974 1-(3,4,5-Trifluorophenyl)ethanol CAS No. 923033-01-6

1-(3,4,5-Trifluorophenyl)ethanol

Cat. No.: B2789974
CAS No.: 923033-01-6
M. Wt: 176.138
InChI Key: NAYLCQZIPKCMBT-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)ethanol is an organic compound with the molecular formula C8H7F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trifluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3,4,5-trifluorophenyl)acetone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-(3,4,5-trifluorophenyl)acetone. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trifluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1-(3,4,5-trifluorophenyl)ethanol exerts its effects is primarily through its interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(2,4,5-Trifluorophenyl)ethanol
  • 1-(3,4,5-Trifluorophenyl)acetone
  • 1-(3,4,5-Trifluorophenyl)ethane

Uniqueness: 1-(3,4,5-Trifluorophenyl)ethanol is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(3,4,5-trifluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYLCQZIPKCMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

An ethereal solution (17.41 ml, 52.24 mmol, 3M) of MeMgBr was slowly added at −78° C. to a solution of 3,4,5-trifluorobenzaldehyde (6.96 g, 43.53 mmol) in THF (125 ml). The reaction mixture was stirred at room temperature for 16 h and was cooled (0° C.) and was quenched, sequentially, with excess ethyl acetate (10 ml) and water (5 ml). Excess anhydrous MgSO4 (5 g) was added and stirred for 30 minutes at room temperature. The suspension was filtered over celite and the solids were washed with ethyl acetate (2×25 ml). The combined filtrate was evaporated to obtain the product in quantitative yield (7.65 g).
Quantity
17.41 mL
Type
reactant
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

An ethereal solution (17.41 ml, 52.24 mmol, 3M) of MeMgEr was slowly added at −78° C. to a solution of 3,4,5-trifluorobenzaldehyde (6.96 g, 43.53 mmol) in THF (125 ml). The reaction mixture was stirred at room temperature for 16 h and was cooled (0° C.) and was quenched, sequentially, with excess ethyl acetate (10 ml) and water (5 ml). Excess anhydrous MgSO4 (5 g) was added and stirred for 30 minutes at room temperature. The suspension was filtered over celite and the solids were washed with ethyl acetate (2×25 ml). The combined filtrate was evaporated to obtain the product in quantitative yield (7.65 g).
[Compound]
Name
solution
Quantity
17.41 mL
Type
reactant
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One

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